

spectroscopic analysis for structural confirmation of 4-ethoxyaniline derivatives

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Compound of Interest

Compound Name: 4-Ethoxyaniline hydrochloride

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A Comparative Guide to the Spectroscopic Analysis of 4-Ethoxyaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 4-ethoxyaniline and its derivatives. Detailed experimental protocols, comparative data, and alternative analytical methods are presented to assist researchers in selecting the most appropriate techniques for their specific needs.

Spectroscopic Data Comparison

The structural elucidation of 4-ethoxyaniline and its derivatives relies on the synergistic use of several spectroscopic techniques. Each method provides unique insights into the molecular structure, and a comparative analysis of the data is crucial for unambiguous confirmation. This section presents a summary of the key spectroscopic data for 4-ethoxyaniline and three representative derivatives: N-acetyl-4-ethoxyaniline, 2-nitro-4-ethoxyaniline, and 4-ethoxy-N-methylaniline.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity

(singlet, doublet, triplet, etc.), and coupling constants (J) are indicative of the electronic environment and proximity of neighboring protons.

Compound	Ar-H	-NH ₂ / -NH-	-OCH ₂ CH ₃	-OCH ₂ CH ₃	-CH ₃ (acetyl/met hyl)
4-Ethoxyaniline	~6.6-6.8 (d, 4H)	~3.5 (s, 2H)	~3.9 (q, 2H)	~1.3 (t, 3H)	-
N-acetyl-4-ethoxyaniline	~6.8 (d, 2H), ~7.3 (d, 2H)	~8.0 (s, 1H)	~3.9 (q, 2H)	~1.4 (t, 3H)	~2.1 (s, 3H)
2-nitro-4-ethoxyaniline	~7.3 (d, 1H), ~7.1 (dd, 1H), ~6.8 (d, 1H)	~5.9 (s, 2H)	~4.0 (q, 2H)	~1.4 (t, 3H)	-
4-ethoxy-N-methylaniline	~6.7 (d, 2H), ~6.6 (d, 2H)	~3.3 (s, 1H)	~3.9 (q, 2H)	~1.4 (t, 3H)	~2.8 (s, 3H)

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Compound	Ar-C (C-O)	Ar-C (C-N)	Other Ar-C	-OCH ₂ CH ₃	-OCH ₂ CH ₃	C=O	-CH ₃ (acetyl/methyl)
4-Ethoxyaniline	~152.0	~140.0	~116.0, ~115.0	~64.0	~15.0	-	-
N-acetyl-4-ethoxyaniline	~155.0	~131.0	~122.0, ~115.0	~64.0	~15.0	~168.0	~24.0
2-nitro-4-ethoxyaniline	~150.0	~138.0	~126.0, ~115.0, ~114.0, ~110.0	~65.0	~14.0	-	-
4-ethoxy-N-methylaniline	~151.4	~143.8	~115.9, ~113.7	~64.2	~15.1	-	~31.6

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy identifies functional groups in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Compound	N-H Stretch (cm ⁻¹)	C-H (sp ²) Stretch (cm ⁻¹)	C-H (sp ³) Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	N-O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
4-Ethoxyaniline	~3400-3200 (two bands)	~3100-3000	~2980-2850	-	-	~1240
N-acetyl-4-ethoxyaniline	~3300 (one band)	~3100-3000	~2980-2850	~1660	-	~1240
2-nitro-4-ethoxyaniline	~3500-3300 (two bands)	~3100-3000	~2980-2850	-	~1520, ~1340	~1250
4-ethoxy-N-methylaniline	~3400 (one band)	~3100-3000	~2980-2850	-	-	~1240

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
4-Ethoxyaniline	137	109, 108, 80
N-acetyl-4-ethoxyaniline	179	137, 109, 108
2-nitro-4-ethoxyaniline	182	154, 136, 108
4-ethoxy-N-methylaniline	151	136, 108

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher
 - Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, depending on sample concentration
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a

hydraulic press.

- Liquid Samples (Neat): Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrument Parameters:
 - Spectrometer: FT-IR spectrometer
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization Method:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed on a Gas Chromatography-Mass Spectrometry (GC-MS) instrument.
 - Electrospray Ionization (ESI): Suitable for less volatile and polar molecules. Typically performed on a Liquid Chromatography-Mass Spectrometry (LC-MS) instrument.
- Instrument Parameters:
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

- **Data Analysis:** Identify the molecular ion peak (M^+ or $[M+H]^+$) and analyze the fragmentation pattern to deduce structural features.

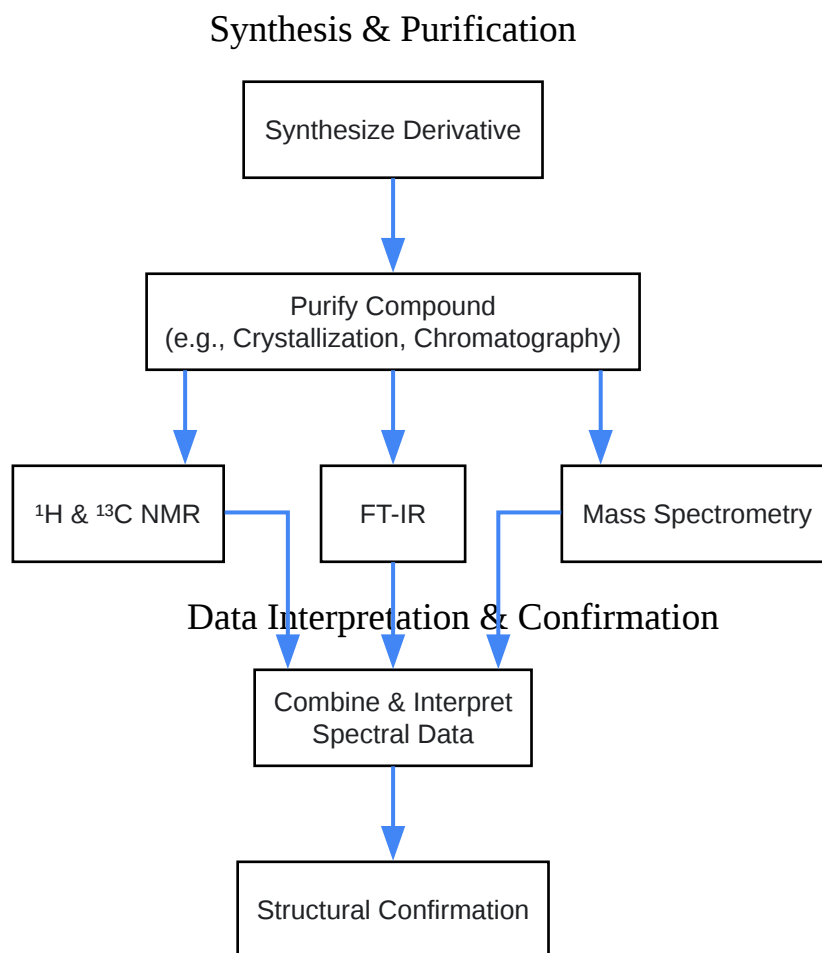
Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural confirmation, other techniques can provide complementary or, in some cases, definitive information.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is particularly useful for the analysis of volatile and thermally stable 4-ethoxyaniline derivatives.^{[1][2][3]} It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components in a mixture.^{[1][2][3]}
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** For less volatile or thermally labile derivatives, LC-MS is the method of choice.^{[4][5][6][7]} It separates compounds in the liquid phase before they are introduced into the mass spectrometer. This is highly applicable in drug development for analyzing metabolites in biological fluids.^{[4][5][6][7]}
- **X-ray Crystallography:** When a suitable single crystal of a derivative can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.^{[8][9][10][11][12]} This is considered the gold standard for structural confirmation of crystalline solids.^{[8][9][10][11][12]}

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and a decision-making process for interpreting the combined data.



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